N-[4-(1-piperidinyl)benzyl]-2-furamide
Description
N-[4-(1-Piperidinyl)benzyl]-2-furamide is a synthetic compound featuring a furan-2-carboxamide core linked to a 4-(1-piperidinyl)benzyl group. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or enzymes such as phospholipase D (PLD) .
Properties
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(16-5-4-12-21-16)18-13-14-6-8-15(9-7-14)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNSHJMFCWYXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[4-(1-piperidinyl)benzyl]-2-furamide are currently unknown. This compound is structurally similar to known opioids, suggesting potential interaction with opioid receptors.
Biochemical Pathways
Piperidine derivatives have been reported to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular responses to hypoxia.
Comparison with Similar Compounds
Structural Analogues and Functional Targets
The following table summarizes key structural and functional differences between N-[4-(1-piperidinyl)benzyl]-2-furamide and related compounds:
Key Observations
Structural Diversity: The target compound and its analogs share a piperidine core but differ in substituents. For example, FIPI and NCDOB incorporate benzimidazolone groups, whereas the target compound and the analog use benzyl or benzyl-phenyl groups. These variations influence lipophilicity and binding pocket compatibility .
Functional Implications :
- PLD inhibitors like FIPI and NCDOB likely target the PA-binding domain (PABD) of PLD, leveraging bulky aromatic groups (e.g., naphthalene) for competitive inhibition . The furanamide in the target compound may serve a similar role but with reduced steric hindrance.
- Ciproxifan’s nM-range Ki at H3 receptors highlights the impact of precise substituent positioning (e.g., cyclopropyl-ketone) on potency .
Bioavailability :
- Ciproxifan’s 62% oral bioavailability suggests that smaller, less polar substituents enhance absorption. The benzyl and phenyl groups in the target compound and analog may reduce bioavailability due to increased molecular weight and lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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